molecular formula C9H8FN3O2 B1447928 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine CAS No. 1423034-83-6

5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine

Cat. No. B1447928
CAS RN: 1423034-83-6
M. Wt: 209.18 g/mol
InChI Key: CBBITLGIMSSWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine, also known as 5-Fluoromethyl-1,2,4-oxadiazol-3-amine, is an important compound in the field of organic chemistry. It is a versatile intermediate used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. In addition, 5-Fluoromethyl-1,2,4-oxadiazol-3-amine has been used in scientific research applications due to its unique properties.

Scientific Research Applications

Apoptosis Induction in Cancer Cells

One of the notable applications of this compound is its role in inducing apoptosis in cancer cells. A study reported that a derivative of this compound, specifically 5-[4-(4-Fluorophenoxy)phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride , has shown potent activities in triggering apoptosis via mitochondrial dysfunction and endoplasmic reticulum stress in human colon cancer cells . This process involves the externalization of Annexin V-targeted phosphatidylserine residues, activation of caspases, and cleavage of poly (ADP-ribose) polymerase-1 (PARP-1).

IKKβ Inhibition

The same derivative mentioned above has also been reported to have selective and metabolically stable IKKβ inhibitory activities . IKKβ, or IκB kinase β, plays a crucial role in the NF-κB signaling pathway, which is involved in inflammation and immunity. By inhibiting IKKβ, this compound could potentially be used to treat conditions associated with chronic inflammation.

Caspase Activation

Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis). The compound’s derivative has been found to induce the activation of caspase-8, -9, and -3, leading to both caspase-dependent and -independent cell death . This suggests its potential application in therapies aimed at diseases where the regulation of apoptosis is beneficial.

Mitochondrial Damage

Mitochondrial damage is a hallmark of apoptosis. The compound’s derivative induces the release of cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G from mitochondria, resulting in cell death . This property could be harnessed in designing drugs that target the mitochondria of cancer cells.

Endoplasmic Reticulum Stress

Endoplasmic reticulum (ER) stress occurs when the ER cannot properly fold proteins, leading to cell death. The compound’s derivative has been shown to induce ER stress, which could be utilized in developing treatments for diseases where ER stress is implicated .

properties

IUPAC Name

5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2/c10-6-1-3-7(4-2-6)14-5-8-12-9(11)13-15-8/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBITLGIMSSWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NC(=NO2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine
Reactant of Route 3
Reactant of Route 3
5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine
Reactant of Route 4
Reactant of Route 4
5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine
Reactant of Route 5
Reactant of Route 5
5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine
Reactant of Route 6
Reactant of Route 6
5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.